5,7-Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine
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Overview
Description
5,7-Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its fused thiazole and pyrimidine rings, which are further substituted with methoxy groups at the 5 and 7 positions. The molecular formula of this compound is C7H7N3O2S, and it has a molecular weight of 197.22 g/mol .
Preparation Methods
The synthesis of 5,7-Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide. This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .
Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis typically follows the aforementioned routes with modifications to optimize yield and purity.
Chemical Reactions Analysis
5,7-Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Oxidation and Reduction: The thiazole and pyrimidine rings can participate in oxidation and reduction reactions under appropriate conditions.
Cyclization: The compound can form additional fused ring systems through cyclization reactions with suitable reagents.
Common reagents used in these reactions include alkyl halides, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5,7-Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies due to its structural similarity to nucleic acid bases.
Medicine: Research has indicated its potential as an antimicrobial and anticancer agent, owing to its ability to inhibit specific enzymes and receptors
Industry: It is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 5,7-Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine involves its interaction with various molecular targets. For instance, it has been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition leads to the stabilization of the topoisomerase I-DNA complex, resulting in DNA damage and cell death. Additionally, the compound can interact with other enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
5,7-Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine can be compared with other thiazolopyrimidine derivatives, such as:
5-Chloro-7-methylthiazolo[4,5-d]pyrimidine: Similar in structure but with different substituents, leading to variations in biological activity.
2-Amino-5-arylthiazolo[4,5-d]pyrimidin-7(6H)-one: Known for its anticancer properties and topoisomerase I inhibitory activity
3,5-Diaryl-thiazolo[4,5-d]pyrimidine: Exhibits significant anticancer activity and is used in the development of new therapeutic agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c1-11-6-4-5(8-3-13-4)9-7(10-6)12-2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFRJPBLRHCSTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1SC=N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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